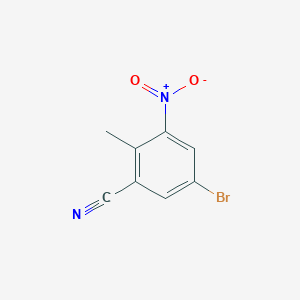

5-Bromo-2-methyl-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

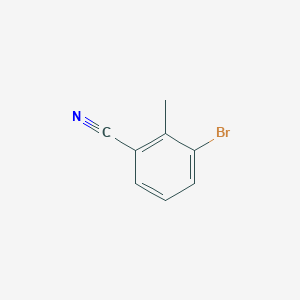

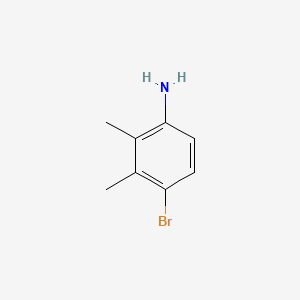

5-Bromo-2-methyl-3-nitrobenzonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It is an aralkyl nitrile .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-3-nitrobenzonitrile is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a benzene ring . The exact structure is not available in the searched resources.Applications De Recherche Scientifique

Green Synthesis of Benzonitrile

Scientific Field

Application Summary

The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Methods of Application

A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent. The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results

When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Free Radical Bromination at Benzylic Position

Scientific Field

Application Summary

The free radical bromination of alkyl benzenes is a significant reaction that occurs at the benzylic position. This reaction is crucial for synthesis problems .

Methods of Application

The reaction involves the addition of N-bromosuccinimide (NBS) and heat to an alkyl benzene. This process is a free radical mechanism, often initiated with a substance like peroxide .

Results

The bromine adds exclusively to the benzylic position, replacing one of the benzylic hydrogens . This reaction is selective for the benzylic position due to the formation of a radical in this mechanism .

Synthesis of 5-(2-Methyl-5-Nitrophenyl)-1H-Tetrazole

Scientific Field

Application Summary

2-Methyl-5-nitrobenzonitrile has been used in the preparation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole .

Methods of Application

The specific methods of application for this synthesis are not detailed in the sources. However, the synthesis of tetrazoles typically involves the reaction of nitriles with azide ions .

Results

The result of this reaction is the formation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole .

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONHUOGXRYXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646570 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-nitrobenzonitrile | |

CAS RN |

898746-87-7 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.